1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one
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Overview
Description
1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges that need to be addressed.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to obtain azetidine derivatives with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, it may involve binding to enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one can be compared with other similar compounds, such as:
Azetidine: A simple four-membered nitrogen-containing heterocycle.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Piperidine: A six-membered nitrogen-containing heterocycle.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
The uniqueness of this compound lies in its specific structural features and the potential applications that arise from these features. Its azetidine ring provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one is a compound characterized by the presence of an azetidine ring and a ketone functional group. Its molecular formula is C10H17N, with a molecular weight of approximately 167.25 g/mol. Research indicates that compounds with azetidine structures exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
The biological activity of this compound can be attributed to its interactions with specific biological targets:
- Enzyme Inhibition : Azetidine derivatives are known to inhibit various enzymes critical for disease pathways. For instance, they can act on enzymes involved in viral replication and cancer cell proliferation.
- Protein Interaction : The compound may bind to proteins that modulate cellular signaling pathways, influencing their activity and potentially altering disease progression.
Antiviral Activity
Several studies have highlighted the antiviral potential of azetidine derivatives. For example:
- Inhibition of Human Coronaviruses : Some azetidinone compounds have shown moderate inhibitory effects against human coronavirus (229E), with an effective concentration (EC50) of 45 µM .
- Influenza A Virus Activity : The cis-isomer of azetidinone demonstrated significant antiviral activity against the H1N1 subtype of influenza A virus (EC50 = 8.3 µM) .
Anticancer Properties
Research into the anticancer effects of azetidine derivatives has yielded promising results:
- Cell Proliferation Inhibition : Compounds containing the azetidine structure have been found to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, certain azetidinone derivatives exhibited antiproliferative activity against MCF-7 breast cancer cells at nanomolar concentrations .
- Mechanism Insights : These compounds may induce apoptosis in cancer cells by destabilizing tubulin assembly, thereby disrupting mitotic processes .
Antimicrobial Activity
The antimicrobial properties of azetidine derivatives are well-documented:
- Broad-Spectrum Activity : Compounds with similar structures have been associated with antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Study 1: Antiviral Efficacy
A study evaluated a series of azetidinone compounds for their antiviral activity against a range of viruses. The trans-isomer showed notable efficacy against human coronaviruses and cytomegalovirus strains, indicating its potential as a therapeutic agent in viral infections .
Study 2: Anticancer Activity
In vitro studies on various azetidinone derivatives revealed significant antiproliferative effects on breast cancer cell lines. These compounds were shown to induce cell cycle arrest and apoptosis through mechanisms involving tubulin destabilization and inhibition of key signaling pathways .
Summary Table of Biological Activities
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)8(11)4-7-5-10-6-7/h7,10H,4-6H2,1-3H3 |
InChI Key |
CDPWUOZOKKZWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1CNC1 |
Origin of Product |
United States |
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